

Application Notes: The Role of Argon in Metal Additive Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Argon

Cat. No.: B1205320

[Get Quote](#)

Introduction

In the realm of metal additive manufacturing (AM), particularly in powder bed fusion (PBF) techniques like Selective Laser Melting (SLM) and Direct Metal Laser Sintering (DMLS), the control of the build environment is paramount to producing high-quality, dense, and mechanically robust components.[1][2] The process involves using a high-power laser to melt and fuse fine metallic powders layer by layer.[3] At the extremely high temperatures achieved in the melt pool, metals are highly reactive with atmospheric gases, especially oxygen. An inert gas atmosphere is therefore essential to prevent unwanted chemical reactions that would otherwise compromise the integrity of the final part.[1][4] **Argon**, a noble gas, is the most widely used shielding gas for this purpose due to its chemical inertness at all temperatures and its applicability to a broad range of metals, including highly reactive alloys like titanium.[1]

Primary Functions of **Argon**

The fundamental role of **argon** in metal 3D printing is to create a chemically inert environment within the build chamber.[5] This is achieved by purging the chamber of ambient air and maintaining a positive pressure with high-purity **argon** gas. The primary objectives of this inert atmosphere are:

- **Prevention of Oxidation:** The most critical function is to displace oxygen.[5][6] In the presence of oxygen, the molten metal would rapidly oxidize, forming metallic oxides. These oxides can become entrapped in the final part, leading to increased porosity, reduced density, poor interlayer bonding, and significantly degraded mechanical properties.[4] **Argon**

effectively reduces the oxygen concentration in the chamber to levels below 500-1000 parts per million (ppm), which is sufficient to prevent significant oxidation.[6][7]

- **Prevention of Nitride Formation:** Similar to oxygen, nitrogen in the atmosphere can react with certain molten metals (e.g., titanium) to form brittle nitride compounds. **Argon's** inertness prevents these reactions, which is why it is preferred over nitrogen for printing with reactive alloys.[1]

Secondary Functions of **Argon** Gas Flow

Beyond creating an inert chemical environment, the dynamic flow of **argon** across the powder bed serves several crucial mechanical functions:

- **Removal of Process By-products:** The interaction between the high-energy laser and the metal powder generates by-products such as metal vapor (plume) and spatter (ejected molten droplets).[5][8][9] A steady, laminar flow of **argon** is directed across the build plate to carry these by-products away from the processing zone.[5][10]
- **Ensuring Laser Beam Quality:** If not removed, the plume and spatter can interfere with the laser beam, causing it to scatter or lose power.[5][10] This attenuation of the laser energy can lead to incomplete melting of the powder, resulting in defects like lack of fusion and increased porosity.[10] Efficient removal of these by-products by the **argon** flow ensures a clear, unobstructed path for the laser, leading to consistent energy delivery to the melt pool. [5]
- **Preventing Powder Bed Contamination:** Spatter particles that are not effectively removed can land on the powder bed, leading to defects in subsequent layers or contaminating the unused powder, which is often recycled.[9][10] The **argon** flow helps to minimize this redeposition.
- **Convective Cooling:** The flowing **argon** gas also contributes to the convective cooling of the melt pool and the surrounding powder bed.[11] The velocity of the gas flow can influence the cooling rate, which in turn affects the microstructure and mechanical properties of the finished part.[11][12]

Data Presentation: Argon Atmosphere and Process Parameters

The following tables summarize key quantitative data related to the use of **argon** in metal AM processes, compiled from various studies.

Table 1: Recommended **Argon** Atmosphere and Flow Parameters

Parameter	Recommended Value	Applicable Metals	Source(s)
Argon Purity	≥ 99.999%	All, especially reactive alloys (e.g., Ti, Al)	[9]
Oxygen Level in Chamber	< 1000 ppm	General Metals	[7][13]
	< 500 ppm	High-Quality/Reactive Metals	[6]
	< 50 ppm	Directed Energy Deposition (DED)	[14]
Typical Gas Flow Rates	500 - 600 L/min	316L Stainless Steel	[9]

| Typical Gas Velocity | ~5 m/s | General Laser Powder Bed Fusion |[10] |

Table 2: Example of **Argon** Flow Optimization on Ti-6Al-4V Properties Data extracted from a study comparing non-optimized versus optimized **argon** flow in an SLM process.[15]

Property	Build Orientation	Non-Optimized Argon Flow	Optimized Argon Flow
Ultimate Tensile Strength (UTS)	Horizontal & Vertical	826 - 1,052 MPa	998 - 1,039 MPa
Yield Strength (YS)	Horizontal & Vertical	925 - 966 MPa	878 - 940 MPa
Elongation (%)	Horizontal & Vertical	0.6 - 17%	15 - 17%
Surface Roughness (Ra)	Horizontal	11.72 μm	6.48 μm

| Surface Roughness (Rz) | Horizontal | 71.13 μm | 39.46 μm |

Note: The optimized flow provided significantly more consistent mechanical properties and a smoother surface finish for horizontally printed parts.[\[15\]](#)

Experimental Protocols

Protocol 1: Evaluating the Effect of **Argon** Flow Rate on the Density and Mechanical Properties of 316L Stainless Steel in Laser Powder Bed Fusion (LPBF)

1. Objective: To determine the influence of varying **argon** shielding gas flow rates on the final density, porosity, and tensile strength of 316L stainless steel parts fabricated via LPBF.

2. Materials and Equipment:

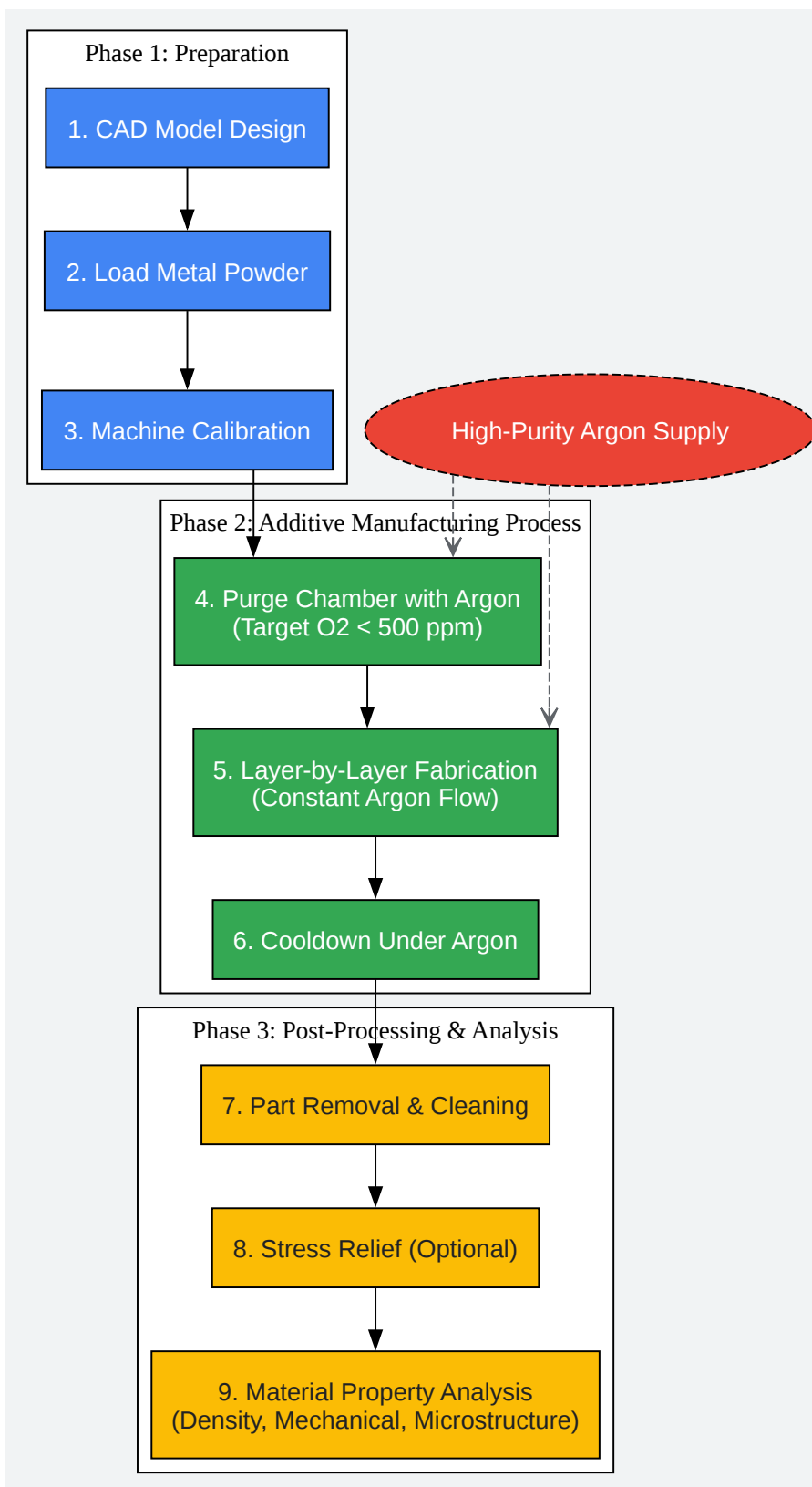
- LPBF Machine (e.g., LASERTEC 30 SLM, EOS M290).[\[9\]](#)[\[16\]](#)
- Gas-atomized 316L stainless steel powder (particle size distribution: 20-63 μm).[\[17\]](#)
- High-purity **argon** gas ($\geq 99.999\%$).[\[9\]](#)
- Equipment for density measurement (e.g., Archimedes method).
- Tensile testing machine.
- Optical microscope for porosity analysis.

3. Methodology:

- Step 3.1: Sample Design: Design standard tensile test specimens (e.g., according to ASTM E8) using CAD software.
- Step 3.2: Machine Preparation:
 - Load the 316L powder into the machine's dispenser.
 - Secure the build plate and perform machine calibrations.
 - Purge the build chamber with high-purity **argon** until the oxygen concentration is reduced to a target level (e.g., < 500 ppm).[6] Monitor the oxygen level using the machine's integrated sensors.
- Step 3.3: Parameter Setup:
 - Set constant laser parameters for all builds (e.g., Laser Power: 254 W, Scan Speed: 1000 mm/s, Layer Thickness: 50 µm, Scan Strategy: 67° rotation between layers).[9]
 - Define three experimental groups, each with a different **argon** gas volume flow rate:
 - Group A: 500 L/min[9]
 - Group B: 550 L/min[9]
 - Group C: 600 L/min[9]
- Step 3.4: Fabrication:
 - Fabricate a set of tensile specimens for each experimental group under the specified **argon** flow rate. Ensure the flow rate is stable throughout the build process.
- Step 3.5: Post-Processing:
 - Once the build is complete and the chamber has cooled, carefully remove the parts from the build plate.

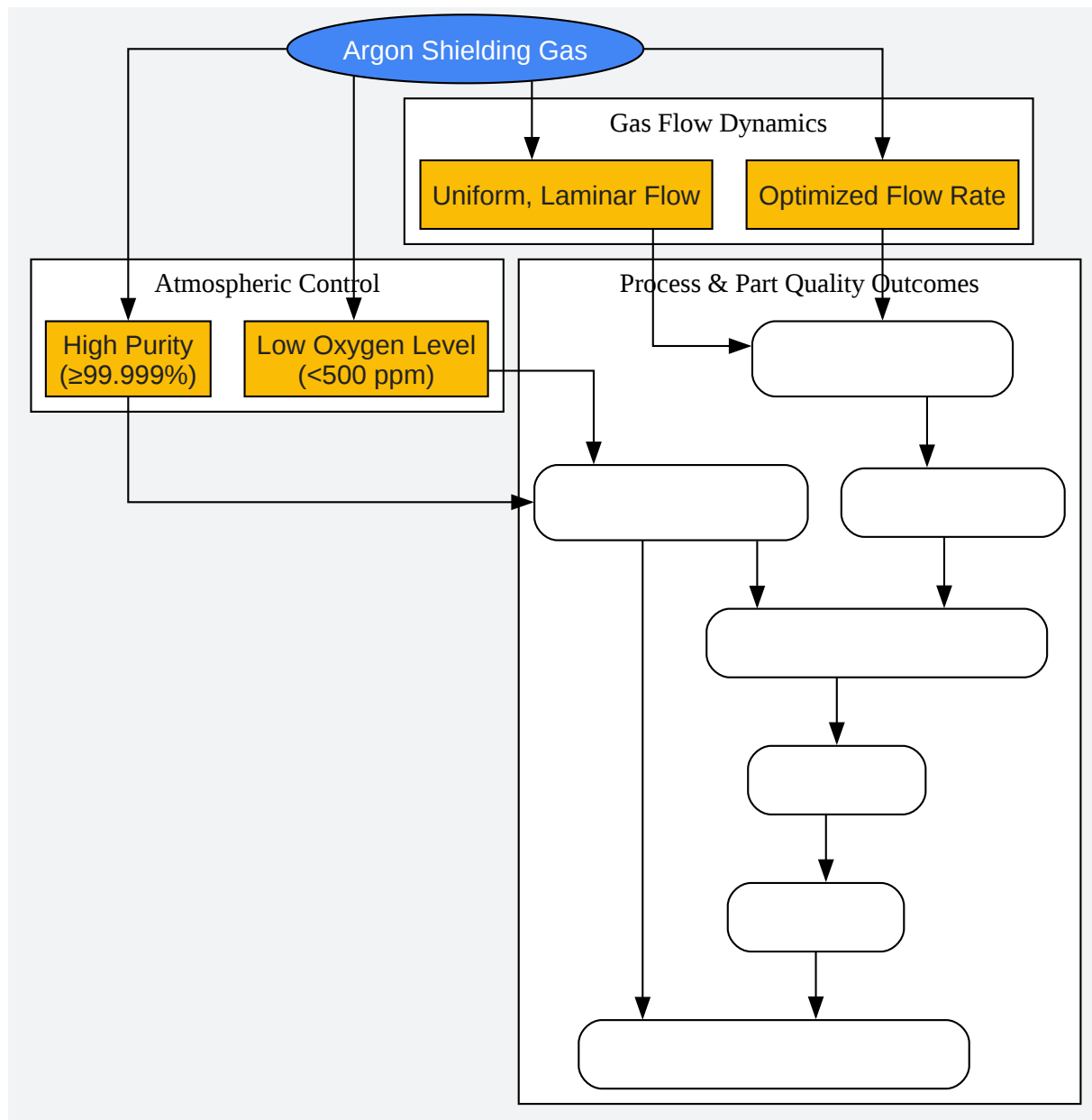
- Remove support structures and clean the parts to remove any loose powder.
- Apply a stress-relief heat treatment if required by the standard procedure for the material.
- Step 3.6: Analysis:
 - Density and Porosity: For each group, take a sample cube, polish its cross-section, and analyze it under an optical microscope to quantify the porosity (area percentage of pores). Measure the bulk density using the Archimedes method.
 - Mechanical Testing: Perform tensile tests on the specimens from each group to determine the Ultimate Tensile Strength (UTS), Yield Strength (YS), and elongation at break.
 - Data Comparison: Tabulate the results for density, porosity, and tensile properties for each **argon** flow rate. Analyze the data to identify the optimal flow rate for achieving the desired material properties.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for metal AM, highlighting **argon**'s use.



[Click to download full resolution via product page](#)

Caption: Logical relationships of **argon**'s influence in metal 3D printing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inert Gas in Additive Manufacturing for High-quality Metal 3D Printing - Eplus3D [eplus3d.com]
- 2. SLM - Selective Laser Melting - Materflow [materflow.com]
- 3. rockymountainair.com [rockymountainair.com]
- 4. airproducts.com [airproducts.com]
- 5. youtube.com [youtube.com]
- 6. Argon Gas Creates Perfect Atmosphere For 3-D Metal Printing - Josef Gas [josefgases.com]
- 7. Selective laser melting - Wikipedia [en.wikipedia.org]
- 8. Inert Gas Flow Speed Measurements in Laser Powder Bed Fusion Additive Manufacturing | NIST [nist.gov]
- 9. Effect of Shielding Gas Volume Flow on the Consistency of Microstructure and Tensile Properties of 316L Manufactured by Selective Laser Melting [mdpi.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. 3dprint.com [3dprint.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. dl.astm.org [dl.astm.org]
- 16. Tailored Gas for additive manufacturing [chalmers.se]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: The Role of Argon in Metal Additive Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1205320#applications-of-argon-in-3d-printing-of-metals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com